molecular formula C11H9BrN2O3 B3306074 1-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid CAS No. 926202-92-8

1-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Cat. No.: B3306074
CAS No.: 926202-92-8
M. Wt: 297.1 g/mol
InChI Key: XZVQRRHOXLZAQG-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a chemical compound characterized by a bromophenyl group attached to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst to form the pyridazine ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromine position on the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

  • Reduction: Lithium aluminum hydride (LiAlH₄)

  • Substitution: Nucleophiles such as hydroxide (OH⁻) or alkoxides

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones

  • Reduction: Alcohols or amines

  • Substitution: Various substituted phenyl derivatives

Scientific Research Applications

1-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid has applications in:

  • Chemistry: Used as an intermediate in organic synthesis.

  • Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • 1-(3-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

  • 1-(2-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

  • 1-(4-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Uniqueness: 1-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(4-bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3/c12-7-1-3-8(4-2-7)14-10(15)6-5-9(13-14)11(16)17/h1-4H,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVQRRHOXLZAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(N=C1C(=O)O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Reactant of Route 2
1-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Reactant of Route 3
1-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Reactant of Route 4
1-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Reactant of Route 5
1-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Reactant of Route 6
1-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

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